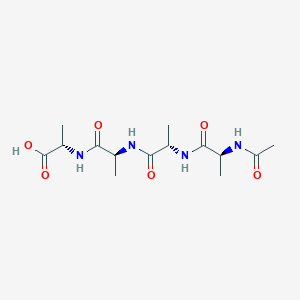
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine is a chemical compound with the molecular formula C11H19N3O5. It is a peptide consisting of four alanine residues with an acetyl group attached to the N-terminus. This compound is known for its stability and unique properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine typically involves the stepwise coupling of alanine residues. The process begins with the acetylation of the N-terminus of the first alanine residue, followed by the sequential addition of the remaining alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating the purification and isolation of the final product .
化学反应分析
Types of Reactions
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Reaction with oxidizing agents, potentially leading to the formation of new functional groups.
Reduction: Reaction with reducing agents, which can alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic catalysts at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual alanine residues, while oxidation and reduction can lead to various modified peptides .
科学研究应用
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of new materials and biotechnological processes.
作用机制
The mechanism of action of N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-acetyl-l-alanyl-l-alanyl-l-alanine: A shorter peptide with similar properties.
N-acetyl-l-alanyl-l-alanine: An even shorter peptide, also used in similar research contexts.
Uniqueness
N-acetyl-l-alanyl-l-alanyl-l-alanyl-l-alanine stands out due to its longer peptide chain, which provides unique stability and interaction properties. This makes it particularly useful in studies requiring longer peptide sequences and more complex interactions .
属性
分子式 |
C14H24N4O6 |
|---|---|
分子量 |
344.36 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7-,8-,9-/m0/s1 |
InChI 键 |
YYZJRQOAVRANIE-JBDRJPRFSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


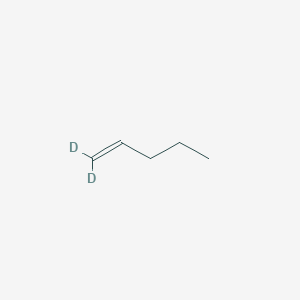
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
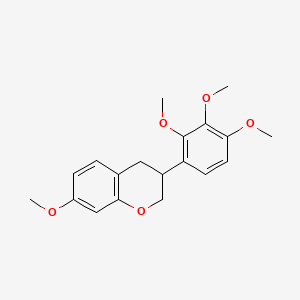

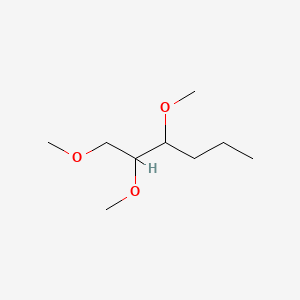
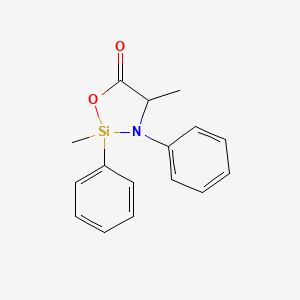
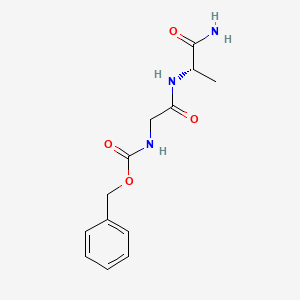
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
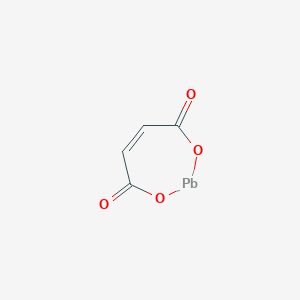
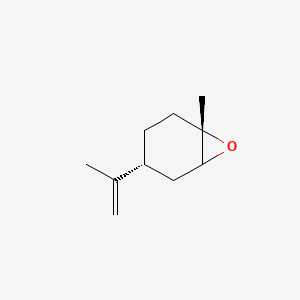
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
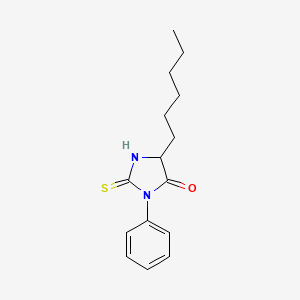
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
